6-(Trifluoromethyl)-1H-indazol-3-ol is a heterocyclic organic compound belonging to the indazole class, characterized by a trifluoromethyl group at the sixth position and a hydroxyl group at the third position of the indazole ring. This unique structure imparts distinct chemical and physical properties, making it significant in medicinal chemistry due to its diverse biological activities. Indazole derivatives are known for their roles in various biological processes and have applications in drug development and agrochemicals.
The synthesis of 6-(Trifluoromethyl)-1H-indazol-3-ol can be achieved through several methods, with one prominent approach being the metal-free oxidative trifluoromethylation of indoles. This method utilizes trifluoromethyl sulfonate sodium under mild conditions, providing an efficient route to introduce the trifluoromethyl group.
Another method involves the trifluoromethylation of indazole derivatives, employing reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate. This method has been noted for its effectiveness in generating various substituted indazoles.
The synthesis typically involves:
The molecular formula for 6-(Trifluoromethyl)-1H-indazol-3-ol is . The compound features:
6-(Trifluoromethyl)-1H-indazol-3-ol is versatile in chemical reactions, including:
The choice of reagents and conditions significantly influences the type of products formed. For instance:
The mechanism of action for 6-(Trifluoromethyl)-1H-indazol-3-ol involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group increases the compound's lipophilicity, enhancing its ability to penetrate biological membranes. The hydroxyl group allows for hydrogen bonding with target proteins or enzymes, potentially influencing their activity and function. This interaction can lead to various pharmacological effects, including antiviral, anticancer, and anti-inflammatory activities.
Empirical studies have shown that the presence of both the trifluoromethyl and hydroxyl groups significantly enhances the compound's reactivity profile compared to other indazole derivatives.
6-(Trifluoromethyl)-1H-indazol-3-ol has several scientific applications:
This compound exemplifies the importance of structural modifications in enhancing biological activity and expanding potential applications across various fields.
Indazoles represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure comprising a pyrazole ring fused to benzene. This core imparts significant bioisosteric potential with other nitrogen-containing heterocycles, enabling diverse interactions with biological targets. The incorporation of substituents, particularly at the 6-position, profoundly modulates electronic properties, binding affinity, and metabolic stability. Among these, 6-(Trifluoromethyl)-1H-indazol-3-ol (CAS 655-96-9) exemplifies a structurally optimized derivative where the trifluoromethyl group (-CF₃) and hydroxyl (-OH) group create a synergistic pharmacophore. The -CF₃ group enhances membrane permeability and confers metabolic resistance through its high electronegativity and lipophilicity, while the 3-OH group enables hydrogen bonding crucial for target engagement [6].
The trifluoromethyl group is a cornerstone of modern medicinal chemistry due to its unique physicochemical properties: high lipid solubility (LogP increase ~1.0), metabolic stability, and moderate steric bulk. In indazole derivatives, -CF₃ substitution at the 6-position disrupts molecular symmetry, creating chiral binding pockets in target proteins. 6-(Trifluoromethyl)-1H-indazol-3-ol (C₈H₅F₃N₂O, MW 202.13 g/mol) serves as a versatile intermediate for synthesizing kinase inhibitors and GPCR modulators. Its hydrogen bonding capacity (H-donors: 2, H-acceptors: 2) and moderate topological polar surface area (TPSA 48.91 Ų) enable blood-brain barrier penetration, expanding therapeutic applicability [2].
Table 1: Comparative Bioactivity of Trifluoromethyl Indazole Derivatives in Drug Discovery
Compound | Biological Target | Therapeutic Area | Key Structural Feature |
---|---|---|---|
6-(Trifluoromethyl)-1H-indazol-3-ol | Kinase allosteric sites | Metabolic disorders | 3-OH enabling H-bond donation |
1-[6-methyl-5-[6-(trifluoromethyl)-1H-indazol-4-yl]pyridin-2-yl]pyrrolidin-3-ol | GLP-1 receptor | Type 2 diabetes | Bipyridyl-pyrrolidine extension |
4-[6-(Trifluoromethyl)-1H-indazol-4-yl]-1H-pyrazole-5-carbonitrile | AMPK activators | Obesity | Pyrazole-CN pharmacophore |
Recent patent literature highlights derivatives of 6-(Trifluoromethyl)-1H-indazol-3-ol as core components in preclinical candidates for metabolic diseases. For instance, WO2013130855A1 discloses pyrrolidine-linked indazole-pyridine hybrids exhibiting nanomolar agonism at glucagon-like peptide-1 (GLP-1) receptors, crucial for insulin sensitization [6]. The electron-withdrawing nature of -CF₃ also reduces oxidative metabolism in hepatocytes, addressing a key limitation of unsubstituted indazoles [2].
Early pharmacological studies focused on unsubstituted indazoles as PDE4 inhibitors, but their clinical utility was limited by poor pharmacokinetics. The strategic introduction of the -CF₃ group at the 6-position emerged circa 2010–2015 to enhance proteolytic stability and target affinity. 6-(Trifluoromethyl)-1H-indazol-3-ol gained prominence as a synthetic intermediate after 2013, when WO2013130855A1 demonstrated its utility in constructing complex anti-obesity agents. The patent describes coupling at C4/C7 positions with pyridine/piperazine scaffolds to yield compounds with dual PPARγ/GLP-1 modulation [6].
Computational studies reveal that the -CF₃ group induces a ~15° dihedral angle shift in the indazole core, optimizing van der Waals contacts with hydrophobic enzyme subpockets. This geometric perturbation, coupled with the 3-OH’s role in catalytic site coordination, underpins the scaffold’s adoption in neurodegeneration and oncology probes post-2020 [6].
6-(Trifluoromethyl)-1H-indazol-3-ol adheres to systematic IUPAC naming yet exhibits nomenclature variations across sources:
Table 2: Nomenclature and Structural Descriptors of Key Indazole Derivatives
Compound Name | CAS Number | Molecular Formula | Tautomeric Form | SMILES Notation |
---|---|---|---|---|
6-(Trifluoromethyl)-1H-indazol-3-ol | 655-96-9 | C₈H₅F₃N₂O | Keto-enol equilibrium | C1=CC2=C(C=C1C(F)(F)F)NN=C2O |
3-Amino-6-(trifluoromethyl)-1H-indazole | 2250-55-7 | C₈H₆F₃N₃ | Amino | C1=CC2=C(C=C1C(F)(F)F)NN=C2N |
3-(Trifluoromethyl)-1H-indazol-7-ol | 105454075 | C₈H₅F₃N₂O | Enol | C1=CC2=C(NN=C2C(=C1)O)C(F)(F)F |
Structural classification hinges on the tautomeric equilibrium: the 3-OH exists in dynamic equilibrium with the 3-keto form (1H-indazol-3-one), though X-ray crystallography favors the hydroxy form in solid state. The molecule belongs to Class 2 indazoles (6-membered ring substitutions) and demonstrates isosterism with 6-cyanoindazoles in kinase inhibition assays. Notably, the trifluoromethyl group’s position critically differentiates bioactivity: 6-CF₃ isomers show 10-fold greater AMPK activation versus 5-CF₃ analogues due to altered dipole alignment in the ATP-binding pocket [5] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3